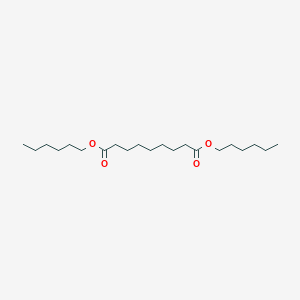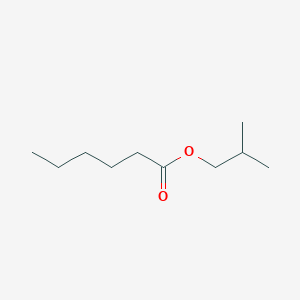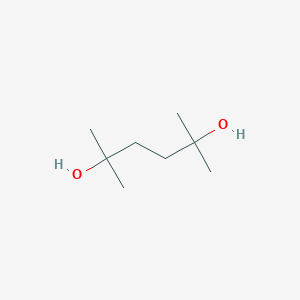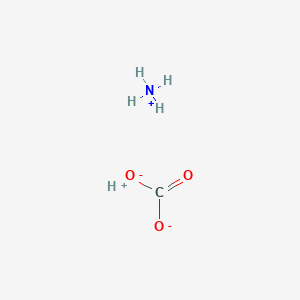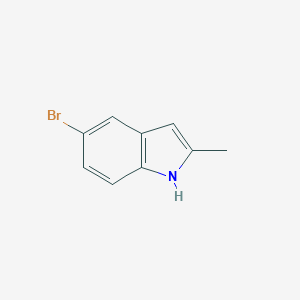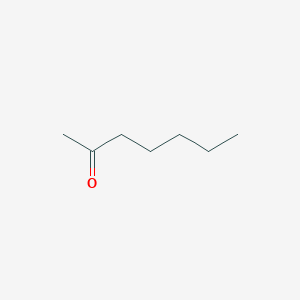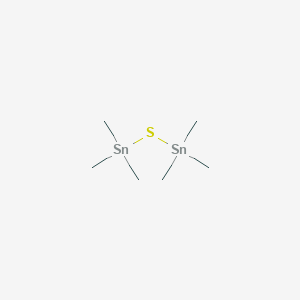
Hexamethyldistannathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethyldistannathiane (HMDT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMDT is a member of the thioether family and is composed of tin, carbon, and sulfur atoms. The compound has a molecular formula of (CH3)6Sn2S2 and a molecular weight of 383.16 g/mol. HMDT is an oily, colorless, and odorless liquid that is highly soluble in organic solvents.
Wirkmechanismus
The mechanism of action of Hexamethyldistannathiane is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, leading to changes in their structure and function. Hexamethyldistannathiane has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
Hexamethyldistannathiane has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Hexamethyldistannathiane has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Hexamethyldistannathiane in laboratory experiments is its ease of synthesis. The compound is relatively easy to synthesize and purify, making it a useful reagent in organic synthesis. However, Hexamethyldistannathiane is a highly reactive compound and can be hazardous if not handled properly. The compound is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the study of Hexamethyldistannathiane. One area of research is the development of new synthetic routes for the compound. Another area of research is the investigation of the compound's potential applications in medicine and agriculture. Additionally, the mechanism of action of Hexamethyldistannathiane needs to be further elucidated to fully understand its biological effects.
Conclusion:
In conclusion, Hexamethyldistannathiane is a unique chemical compound that has potential applications in various fields of science. The compound's ease of synthesis and reactivity make it a useful reagent in organic synthesis. Hexamethyldistannathiane has also been shown to have a range of biological effects, including anti-inflammatory and anticancer properties. Further research is needed to fully understand the potential applications of Hexamethyldistannathiane and its mechanism of action.
Synthesemethoden
The synthesis of Hexamethyldistannathiane involves the reaction of hexamethylditin with sulfur. The reaction is carried out in the presence of a catalyst such as copper or iron. The product is then purified by distillation or chromatography. The synthesis of Hexamethyldistannathiane is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Hexamethyldistannathiane has been extensively studied for its potential applications in various fields of science. One of the most significant applications of Hexamethyldistannathiane is in the field of organic synthesis. Hexamethyldistannathiane can be used as a reagent in organic reactions to form carbon-sulfur bonds. The compound has also been used in the synthesis of organotin compounds, which have potential applications in the fields of medicine and agriculture.
Eigenschaften
CAS-Nummer |
1070-91-3 |
|---|---|
Produktname |
Hexamethyldistannathiane |
Molekularformel |
C6H18SSn2 |
Molekulargewicht |
359.7 g/mol |
IUPAC-Name |
trimethyl(trimethylstannylsulfanyl)stannane |
InChI |
InChI=1S/6CH3.S.2Sn/h6*1H3;;; |
InChI-Schlüssel |
IZRRIUZHPNJUCU-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)S[Sn](C)(C)C |
Kanonische SMILES |
C[Sn](C)(C)S[Sn](C)(C)C |
Andere CAS-Nummern |
1070-91-3 |
Piktogramme |
Acute Toxic; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



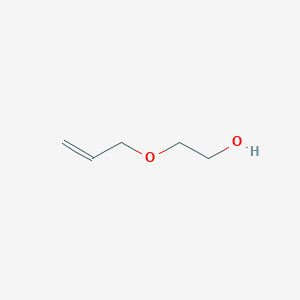
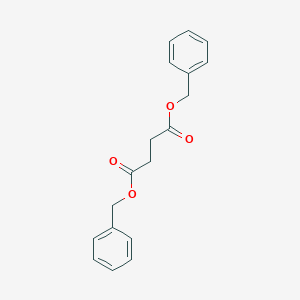
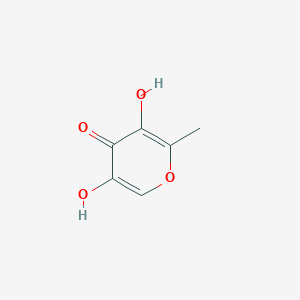
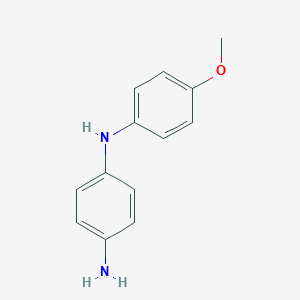
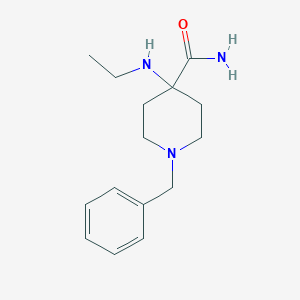
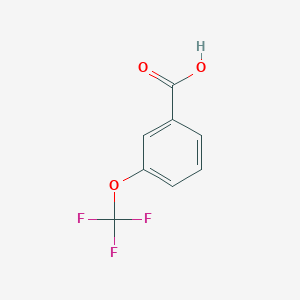
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)
